molecular formula C16H18ClN3 B3432362 Basic Yellow 5 CAS No. 12768-83-1

Basic Yellow 5

Cat. No.: B3432362
CAS No.: 12768-83-1
M. Wt: 287.79 g/mol
InChI Key: ADAOOVVYDLASGJ-UHFFFAOYSA-N
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Description

It is also known by its chemical name, trisodium 1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-5-pyrazolone-3-carboxylate . This compound is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its vibrant yellow color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Basic Yellow 5 is synthesized through a diazotization reaction, where hydrochloric acid and sodium nitrite react to form a diazonium salt. This salt is then coupled with a methyl ester, ethyl ester, salt carboxylic acid, or 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid . The resulting compound is purified and isolated as a sodium salt.

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often sold as a powder or liquid concentrate, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

Basic Yellow 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and various esters. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different colored compounds, while reduction can result in colorless products .

Scientific Research Applications

Basic Yellow 5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Basic Yellow 5 involves its ability to absorb light in the visible spectrum, leading to its vibrant yellow color. This absorption is due to the presence of azo groups in its structure, which interact with light to produce color. In biological systems, the dye can bind to various cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Similar Compounds

Basic Yellow 5 is similar to other azo dyes, such as:

  • Basic Yellow 28
  • Basic Blue 3
  • Tartrazine (FD&C Yellow No. 5)
  • Acid Yellow 23

Uniqueness

What sets this compound apart from these compounds is its specific chemical structure, which provides unique properties such as high stability and vibrant color. Additionally, its widespread use in food and pharmaceuticals highlights its safety and versatility compared to other dyes .

Properties

IUPAC Name

2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAOOVVYDLASGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347583
Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
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Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6441-73-2, 40451-58-9, 12768-83-1
Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
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Record name Basic Yellow 5
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Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride
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Record name Aurophosphine G
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Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
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Record name 3,6-diamino-2,7,10-trimethylacridinium chloride
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Record name BASIC YELLOW 5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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